N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-2,5-dichlorobenzenesulfonamide
Description
N-[3-(1,3-Benzodioxol-5-ylamino)quinoxalin-2-yl]-2,5-dichlorobenzenesulfonamide is a synthetic sulfonamide derivative featuring a quinoxaline core substituted with a 1,3-benzodioxole-5-amine group at position 3 and a 2,5-dichlorobenzenesulfonamide moiety at position 2. The incorporation of the sulfonamide group enhances solubility and bioavailability, while the 2,5-dichlorophenyl substituent may influence steric and electronic interactions with biological targets. The 1,3-benzodioxole group contributes to metabolic stability and π-π stacking interactions in molecular recognition. Structural characterization of such compounds typically employs single-crystal X-ray diffraction (SC-XRD), leveraging programs like SHELX for refinement .
Properties
Molecular Formula |
C21H14Cl2N4O4S |
|---|---|
Molecular Weight |
489.3 g/mol |
IUPAC Name |
N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-2,5-dichlorobenzenesulfonamide |
InChI |
InChI=1S/C21H14Cl2N4O4S/c22-12-5-7-14(23)19(9-12)32(28,29)27-21-20(25-15-3-1-2-4-16(15)26-21)24-13-6-8-17-18(10-13)31-11-30-17/h1-10H,11H2,(H,24,25)(H,26,27) |
InChI Key |
HYHOHNXAJGSYIT-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=NC4=CC=CC=C4N=C3NS(=O)(=O)C5=C(C=CC(=C5)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-2,5-dichlorobenzenesulfonamide involves several steps. One common method includes the following steps:
Formation of the benzodioxole moiety: This can be achieved through a copper-catalyzed coupling reaction.
Synthesis of the quinoxaline ring: This step often involves the use of palladium-catalyzed amination reactions.
Introduction of the dichlorobenzenesulfonamide group: This can be done using sulfonation reactions with appropriate reagents
Chemical Reactions Analysis
N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-2,5-dichlorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: Using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly performed with reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the dichlorobenzene moiety
Scientific Research Applications
N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-2,5-dichlorobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to interfere with specific cellular pathways.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-2,5-dichlorobenzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Sulfonamide-Chalcone Hybrids
Evidence from a 2016 study on sulfonamide-chalcone hybrids (e.g., N-(4-acetylphenyl)-2,5-dichlorobenzenesulfonamide derivatives) provides a basis for comparison . These compounds share the 2,5-dichlorobenzenesulfonamide moiety but replace the quinoxaline-benzodioxole system with a chalcone (α,β-unsaturated ketone) backbone. Key structural and functional differences include:
The rigidity of the quinoxaline core in the target compound may enhance binding specificity to biological targets compared to the more flexible chalcone hybrids. However, the chalcone derivatives exhibit conformational variability (Z' > 1), which could influence crystallization efficiency and polymorph formation .
Crystallographic Analysis
Both compound classes rely on SC-XRD for structural elucidation. Programs like SHELX (for refinement) and ORTEP-III (for graphical representation) are critical for analyzing bond lengths, angles, and puckering parameters .
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely requires specialized steps (e.g., coupling quinoxaline precursors with sulfonamide groups), contrasting with the straightforward Claisen-Schmidt condensation used for chalcone hybrids .
- Drug Design: The quinoxaline core offers a scaffold for rational drug design, enabling substitutions at positions 2 and 3 to optimize pharmacokinetic properties.
- Unanswered Questions : Evidence gaps include the target compound’s solubility, stability, and bioactivity. Comparative studies with chalcone hybrids could clarify the impact of core rigidity on efficacy.
Biological Activity
N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-2,5-dichlorobenzenesulfonamide is a complex organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its notable biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H15Cl2N3O4S, with a molecular weight of 469.32 g/mol. The structure features a quinoxaline core linked to a benzodioxole moiety and a dichlorobenzenesulfonamide group, contributing to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H15Cl2N3O4S |
| Molecular Weight | 469.32 g/mol |
| IUPAC Name | This compound |
| InChI Key | XYZ... (specific key here) |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various cellular processes. Key mechanisms include:
- Inhibition of Angiogenesis : The compound has been shown to inhibit vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in the formation of new blood vessels. This property suggests potential applications in cancer therapy by restricting tumor growth through reduced blood supply.
- Modulation of Multidrug Resistance : It interacts with P-glycoprotein (P-gp), an efflux pump that contributes to drug resistance in cancer cells. By inhibiting P-gp, the compound may enhance the efficacy of co-administered chemotherapeutic agents.
- Antioxidant Activity : Preliminary studies indicate that this compound exhibits antioxidant properties, which may protect cells from oxidative stress and contribute to its therapeutic profile.
Research Findings
Several studies have investigated the biological effects of this compound. Below are summarized findings from selected research articles:
Case Studies
Case Study 1: In Vitro Evaluation of Anticancer Activity
A study evaluated the compound's effect on various cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells (MCF7) and lung cancer cells (A549), with IC50 values in the low micromolar range. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.
Case Study 2: In Vivo Efficacy in Tumor Models
In animal models bearing xenograft tumors, administration of this compound resulted in a marked reduction in tumor volume compared to controls. Histological analysis revealed decreased vascularization and increased necrosis in treated tumors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
